molecular formula C17H15N5O B2632686 N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415634-89-6

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2632686
CAS No.: 2415634-89-6
M. Wt: 305.341
InChI Key: RNEOIJBNLXUWOQ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features both an indole and an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity, while the imidazo[1,2-b]pyridazine ring system is often explored for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Next, the imidazo[1,2-b]pyridazine core can be constructed through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable dicarbonyl compound. The final step involves coupling the indole derivative with the imidazo[1,2-b]pyridazine intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals and solvents that are readily available and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

    Coupling Reactions: Peptide coupling reagents like EDCI and HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing cellular processes. The imidazo[1,2-b]pyridazine ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of the indole and imidazo[1,2-b]pyridazine rings, which confer distinct biological activities and chemical properties. This dual-ring system can enhance the compound’s ability to interact with multiple biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c23-17(15-5-6-16-18-9-10-22(16)21-15)19-8-7-12-11-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEOIJBNLXUWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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